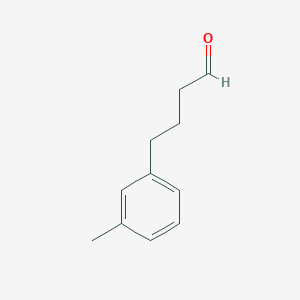
4-(M-tolyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(M-tolyl)butanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its aromatic ring substituted with a butanal chain, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 4-(M-tolyl)butene. This process involves the addition of a formyl group to the double bond of the butene using a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is conducted under high pressure and moderate temperatures to achieve optimal yields.
化学反应分析
Types of Reactions: 4-(M-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(M-tolyl)butanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(M-tolyl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as 4-(M-tolyl)butylamine when reacted with ammonia or primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(M-tolyl)butanoic acid.
Reduction: 4-(M-tolyl)butanol.
Substitution: 4-(M-tolyl)butylamine.
科学研究应用
4-(M-tolyl)butanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: this compound is employed in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-(M-tolyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can be metabolized by aldehyde dehydrogenase enzymes, converting it to the corresponding carboxylic acid.
相似化合物的比较
2-Methylpropanal: Another branched aldehyde with similar reactivity but different structural properties.
3-Methylbutanal: Shares the aldehyde functional group but differs in the position of the methyl group on the carbon chain.
4-Methylpentanal: Similar in structure but with an additional carbon in the chain.
Uniqueness: 4-(M-tolyl)butanal is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
4-(3-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7-9H,2-3,6H2,1H3 |
InChI 键 |
YPHNWUOYJULPDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


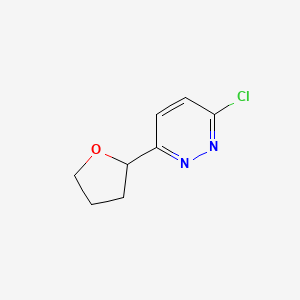
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
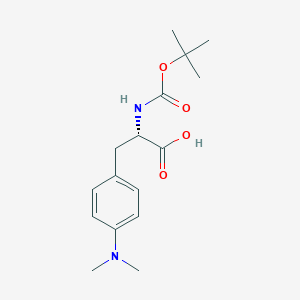
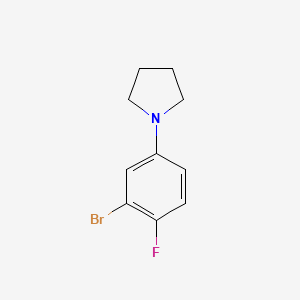

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
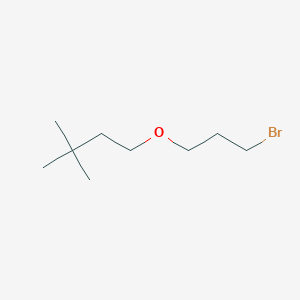

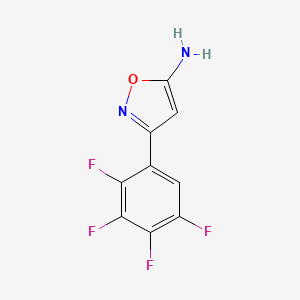
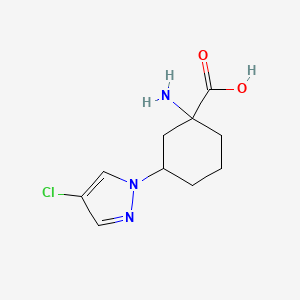

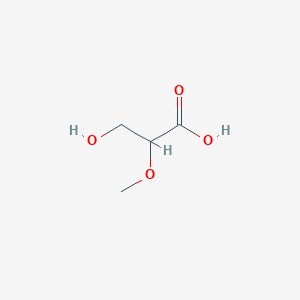
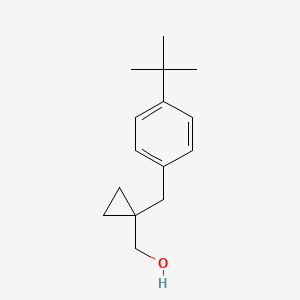
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
